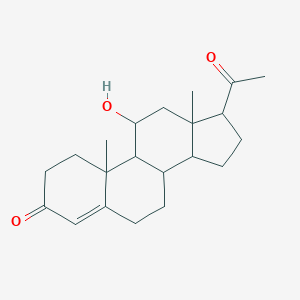

11alpha-Hydroxyprogesterone

准备方法

合成路线和反应条件: 11-α-羟基孕酮可以通过微生物生物转化从孕酮合成。例如,真菌小孢子毛霉变种寡孢子毛霉可以在 11-α 位置羟基化孕酮,以高产率产生 11-α-羟基孕酮 . 另一种方法是使用 4-二甲氨基吡啶在回流二恶烷中作为亲核极性溶剂,以提高 11-α-羟基孕酮合成 11-α-半琥珀酰基孕酮 .

工业生产方法: 11-α-羟基孕酮的工业生产通常涉及使用小孢子毛霉变种等真菌进行微生物生物转化。寡孢子毛霉 . 这种方法效率高,可产出大量所需产品。

化学反应分析

反应类型: 11-α-羟基孕酮会发生各种化学反应,包括氧化、还原和取代。

常用试剂和条件:

氧化: 这种反应可以使用高锰酸钾或三氧化铬等氧化剂进行。

还原: 可以使用氢化铝锂或硼氢化钠等还原剂来还原 11-α-羟基孕酮。

取代: 取代反应可能涉及在适当条件下使用卤素或亲核试剂。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以生成酮或羧酸,而还原可以生成醇。

科学研究应用

Clinical Applications

1. Endocrine Function and Hypertension

11alpha-Hydroxyprogesterone is recognized for its role in modulating blood pressure through its action as an inhibitor of 11beta-hydroxysteroid dehydrogenase (11β-HSD), particularly type 2. Studies have shown that this compound can elevate blood pressure in animal models by enhancing the mineralocorticoid activity of corticosteroids like corticosterone . This activity is particularly relevant in understanding certain hypertensive states and their management.

2. Antiandrogenic Properties

Historically, this compound has been investigated for its potential as a topical antiandrogen treatment for androgen-dependent conditions such as acne and hirsutism. Its weak antiandrogenic properties allow it to compete with more potent androgens at their receptors without exhibiting significant androgenic or estrogenic effects .

3. Cancer Research

Recent studies have detected the presence of this compound and its metabolites in prostate cancer tissues, suggesting a potential role in the pathophysiology of hormone-sensitive cancers . The compound may serve as a precursor to unique C11α-hydroxy C19 steroids, which could influence cancer progression or treatment responses.

Biochemical Applications

1. Inhibition of 11beta-Hydroxysteroid Dehydrogenase

The compound is a potent inhibitor of both isoforms of 11β-HSD, which are critical in the metabolism of glucocorticoids. This inhibition can lead to increased levels of active glucocorticoids, thus impacting various physiological processes such as sodium retention and blood pressure regulation .

2. Synthesis of Corticosteroids

this compound serves as an important precursor in the synthetic pathways for corticosteroids like cortisone and hydrocortisone. Its ability to be transformed into these biologically active compounds makes it valuable in pharmaceutical manufacturing .

Industrial Applications

1. Biotransformation Processes

Research has explored the use of microorganisms for the biotransformation of progesterone into this compound, highlighting its significance in biotechnological applications. For instance, filamentous fungi such as Aspergillus have been utilized to convert progesterone into this compound efficiently, showcasing an environmentally friendly approach to steroid production .

2. Chemical Synthesis Techniques

The compound has been involved in various synthetic methodologies aimed at producing steroid derivatives. Recent advancements include asymmetric total synthesis techniques that leverage biomimetic strategies to create complex steroid structures from simpler precursors .

Case Study 1: Hypertensive Effects

A study involving Sprague-Dawley rats demonstrated that both 11alpha- and 11beta-hydroxyprogesterone significantly elevated blood pressure over a two-week infusion period. The hypertensive effects were linked to mineralocorticoid receptor activation and were abolished upon adrenalectomy, indicating the importance of adrenal function in mediating these effects .

Case Study 2: Prostate Cancer Metabolism

In vitro assays conducted on prostate cancer cell lines revealed that this compound was metabolized into several biologically active derivatives. The presence of these metabolites in cancer tissues suggests that they may play a role in tumor biology and could be targeted for therapeutic interventions .

作用机制

相似化合物的比较

11-beta-HYDROXYPROGESTERONE: This compound is an epimer of 11-alpha-HYDROXYPROGESTERONE and also inhibits 11-beta-hydroxysteroid dehydrogenase.

Enoxolone (glycyrrhetinic acid): Another potent inhibitor of 11-beta-hydroxysteroid dehydrogenase.

Carbenoxolone: Similar to enoxolone, it inhibits 11-beta-hydroxysteroid dehydrogenase.

Uniqueness: 11-alpha-HYDROXYPROGESTERONE is unique in its potent inhibition of 11-beta-hydroxysteroid dehydrogenase and its ability to confer mineralocorticoid activity on corticosterone . It is more potent than enoxolone or carbenoxolone in vitro .

生物活性

11alpha-Hydroxyprogesterone (11α-OHP), also known as 11α-hydroxypregn-4-ene-3,20-dione, is a steroid hormone and a metabolite of progesterone. It has garnered attention for its diverse biological activities, particularly in relation to blood pressure regulation and its role as an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD). This article explores the biological activity of 11α-OHP, summarizing key research findings, case studies, and mechanisms of action.

- Chemical Formula : C21H30O3

- Molar Mass : 330.468 g/mol

- CAS Number : 5689-99-0

Inhibition of 11β-Hydroxysteroid Dehydrogenase

11α-OHP is recognized as a potent inhibitor of both isoforms (1 and 2) of 11β-HSD, which is crucial in the metabolism of glucocorticoids. This inhibition can lead to increased mineralocorticoid activity from glucocorticoids like corticosterone, thereby influencing sodium retention and blood pressure regulation. Studies have shown that:

- Hypertensive Effects : In vivo experiments demonstrated that administration of 11α-OHP resulted in significant elevations in blood pressure in rats, with effects persisting over a 14-day period. The hypertensive response was linked to mineralocorticoid receptor activation and required an intact adrenal gland .

| Study | Findings |

|---|---|

| Significant elevation in blood pressure within 3 days; effects persisted for 14 days. | |

| Glucosides formed with 11α-OHP showed superior neuroprotective effects on PC12 cells. |

Cardiovascular Effects

Research indicates that both 11α-OHP and its epimer, 11β-hydroxyprogesterone, are involved in modulating blood pressure through their effects on renal sodium retention. The hypertensive properties of these compounds suggest their potential role in hypertension pathology .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 11α-OHP glucosides. These derivatives were found to enhance ATP levels in neuronal cells subjected to stress, indicating a protective effect against oxidative damage .

Case Study: Hypertensive Response in Rats

A study conducted on Sprague-Dawley rats demonstrated that continuous infusion of 11α-OHP led to significant increases in systolic blood pressure. The hypertensive effect was notably reduced when combined with a mineralocorticoid receptor antagonist, emphasizing the role of mineralocorticoid signaling in mediating these effects .

Case Study: Biotransformation by Fungi

In another study exploring biotransformation processes, the filamentous fungus Isaria farinosa was shown to effectively convert progesterone into various hydroxylated derivatives, including 6β,11α-dihydroxyprogesterone. This transformation pathway underscores the potential for microbial systems to modify steroid hormones for therapeutic applications .

Summary of Key Research

- Hypertensive Activity : Both 11α-OHP and its derivatives significantly elevate blood pressure by enhancing mineralocorticoid activity.

- Neuroprotective Properties : Glucosides derived from 11α-OHP exhibit neuroprotective effects against cellular stress.

- Biotransformation Potential : Microbial systems can effectively transform progesterone into more active derivatives, suggesting avenues for pharmaceutical development.

属性

IUPAC Name |

17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZHCUBIASXHPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-75-1 | |

| Record name | MLS002637686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 11alpha-Hydroxyprogesterone in research?

A: this compound is primarily investigated as a key intermediate in the production of corticosteroids. [, , ] Research focuses on optimizing its production using various microorganisms, like Aspergillus terreus, Rhizopus nigricans, and Aspergillus ochraceus, through biotransformation processes. [, , , ]

Q2: Can you describe the biotransformation process of progesterone to this compound?

A: Several fungal species, including Rhizopus nigricans and Aspergillus ochraceus, are known to possess enzymes capable of hydroxylating progesterone at the 11alpha position. [, , ] This biotransformation is typically carried out in fermentation systems where the fungal cells utilize progesterone as a substrate and introduce a hydroxyl group to produce this compound. [, ]

Q3: What are the challenges in the biotransformation process, and how are they addressed?

A: Efficient biotransformation requires careful optimization of various factors. For instance, continuous fermentation processes using multi-stage reactors have been developed to improve yield. [] Researchers have explored immobilizing fungal cells on matrices like polytetrafluoroethylene to enhance stability and reusability. [] Additionally, understanding the optimal conditions for fungal growth and enzyme activity is crucial. [, , ]

Q4: How does the structure of this compound influence its interaction with enzymes in the biotransformation process?

A: The presence of the hydroxyl group at the 11alpha position in this compound significantly influences its interaction with specific enzymes. [, ] For example, studies investigating the selectivity of fungal enzymes, like those from Trichoderma species, have shown their ability to differentiate between progesterone and this compound, leading to the production of various hydroxylated derivatives. []

Q5: How is this compound separated from the fermentation broth after biotransformation?

A: Continuous ethyl acetate extraction has been investigated as a method for separating this compound from the fermentation broth. [] Microchannel systems have shown promise for efficient extraction due to their high surface area-to-volume ratio, leading to faster extraction rates. []

Q6: What analytical techniques are employed to study and characterize this compound?

A: Various analytical methods are used to characterize and quantify this compound. These include High-Performance Liquid Chromatography (HPLC), often coupled with chiral stationary phases for separating enantiomers. [] Additionally, perturbation peak methods have proven valuable in determining thermodynamic isotherm parameters of this compound and its interactions in different systems. []

Q7: Has the development of monoclonal antibodies contributed to the study of this compound?

A: Yes, monoclonal antibodies have become valuable tools in studying this compound, particularly in developing sensitive and specific enzyme immunoassays. [] Researchers have successfully generated monoclonal antibodies against progesterone, using this compound-hemisuccinate-bovine serum albumin (11alpha-OH-P-HS-BSA) as an antigen. [] These antibodies exhibit high affinity and specificity for this compound, facilitating its detection and quantification in various biological samples, including milk. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。